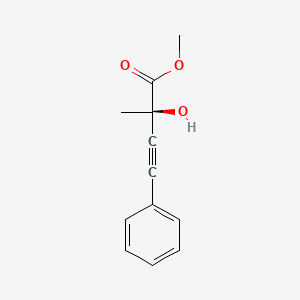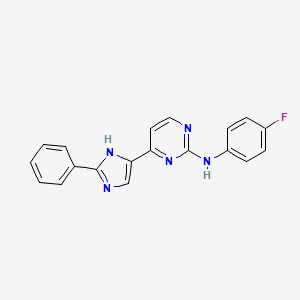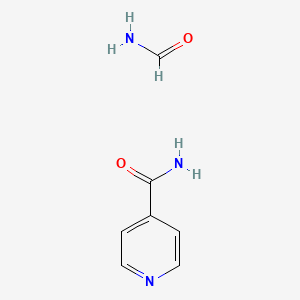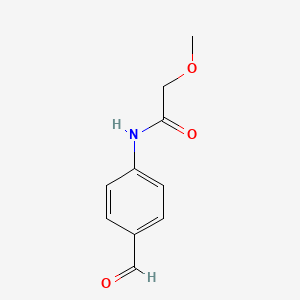![molecular formula C18H19NOSSn B12609795 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole CAS No. 880494-43-9](/img/structure/B12609795.png)
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-oxazole ring substituted with diphenyl groups at positions 4 and 5, and a trimethylstannylsulfanyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole typically involves the reaction of 4,5-diphenyl-1,3-oxazole with trimethylstannylsulfanyl reagents under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Similar structure but with an imidazole ring instead of an oxazole ring.
4,5-Diphenyl-2-[(trimethylsilyl)sulfanyl]-1,3-oxazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the stannyl group plays a crucial role in the compound’s behavior and interactions.
Propiedades
Número CAS |
880494-43-9 |
|---|---|
Fórmula molecular |
C18H19NOSSn |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C15H11NOS.3CH3.Sn/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12;;;;/h1-10H,(H,16,18);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
ZQOWAJBVUSXEKL-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)



![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)


![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
